molecular formula C22H14F6N2O3 B5033789 3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

Cat. No.: B5033789
M. Wt: 468.3 g/mol
InChI Key: IUZWAYAQIBTYTQ-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a complex organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorobenzoyl Intermediate: This involves the reaction of a fluorobenzoyl chloride with an amine to form the fluorobenzoyl amide.

    Introduction of the Tetrafluoroethoxy Group: This step involves the reaction of the intermediate with a tetrafluoroethoxy reagent under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with another fluorobenzoyl amine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Due to its unique structure, the compound can be used in the development of advanced materials with specific properties.

    Biological Studies: The compound can be used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[3-(2,3,5,6-tetrafluoro-4-{3-[(4-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
  • 2-fluoro-N-[4-(3-{4-[(2-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

Uniqueness

3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is unique due to the specific arrangement of fluorine atoms and the presence of the tetrafluoroethoxy group. This unique structure can impart specific chemical and physical properties that are not observed in similar compounds.

Properties

IUPAC Name

3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F6N2O3/c23-14-5-1-3-12(9-14)19(31)29-16-7-8-18(33-22(27,28)21(25)26)17(11-16)30-20(32)13-4-2-6-15(24)10-13/h1-11,21H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZWAYAQIBTYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)OC(C(F)F)(F)F)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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